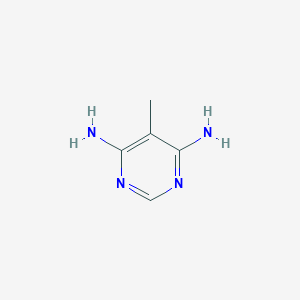

5-Methylpyrimidine-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIKBFQTZBUUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Methylpyrimidine 4,6 Diamine and Its Analogs

Established Synthetic Pathways for Pyrimidine-4,6-diamines

Traditional methods for the synthesis of pyrimidine-4,6-diamines have long been established, primarily relying on condensation reactions and nucleophilic substitution approaches. These methods form the foundation of pyrimidine (B1678525) chemistry and are still widely employed.

Condensation Reactions in Pyrimidine Synthesis

The most fundamental and widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon dielectrophilic component with a bis-nucleophilic N-C-N fragment, such as an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg This [3+3] cycloaddition approach is a cornerstone of pyrimidine synthesis. mdpi.com

In a typical synthesis of a 4,6-diaminopyrimidine, a malononitrile (B47326) derivative (a 1,3-dicarbonyl equivalent) can be condensed with an amidine. For the synthesis of 5-methylpyrimidine-4,6-diamine, methylmalononitrile would be the appropriate three-carbon precursor, reacting with formamidine (B1211174) or its equivalent. The reaction is often facilitated by a base, which deprotonates the active methylene (B1212753) compound, initiating the condensation cascade.

Another classical approach is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Variations of this method, using β-keto esters or unsaturated ketones, have also been reported to yield substituted pyrimidines. mdpi.com For instance, the reaction of appropriately substituted β-dicarbonyl compounds with amidines under basic conditions can lead to the formation of the pyrimidine ring.

The following table summarizes key starting materials for condensation reactions leading to pyrimidine-4,6-diamines:

| N-C-N Fragment | C-C-C Fragment | Resulting Core Structure |

| Amidines | Malononitriles | 4,6-Diaminopyrimidine |

| Guanidines | β-Ketoesters | 4-Amino-6-hydroxypyrimidine |

| Ureas | Diethyl malonate | 4,6-Dioxopyrimidine |

Nucleophilic Substitution Approaches for Diaminopyrimidines

Nucleophilic aromatic substitution (SNAr) is a powerful and frequently used method for the synthesis of diaminopyrimidines, especially when starting from readily available halopyrimidines. acs.org The electron-deficient nature of the pyrimidine ring facilitates the displacement of leaving groups, such as halides, by nucleophiles like amines. acs.org

The synthesis of this compound can be envisioned starting from 4,6-dichloro-5-methylpyrimidine. The chlorine atoms at the C4 and C6 positions are highly activated towards nucleophilic attack. The general reactivity order for substitution on the pyrimidine ring is C4(6) > C2 » C5. acs.org This allows for a stepwise and controlled introduction of different amino groups if desired. clockss.org

The reaction typically involves treating the dichloropyrimidine with an excess of ammonia (B1221849) or a primary/secondary amine in a suitable solvent, often with heating. The use of a base may be required to neutralize the hydrogen halide formed during the reaction. internationaljournalcorner.com

Unsymmetrical 4,6-diaminopyrimidines can be prepared by taking advantage of the differential reactivity of the chloro substituents or by using different reaction conditions. For example, a less reactive amine can be introduced first under milder conditions, followed by a more reactive amine under more forcing conditions. clockss.org Alternatively, the use of a less hazardous leaving group, such as a tosylate, has been shown to undergo the same nucleophilic aromatic substitution chemistry as the corresponding dichloride. clockss.org

Advanced Methodologies in this compound Synthesis

In recent years, more sophisticated and efficient methods have been developed for the synthesis of pyrimidine derivatives. These advanced methodologies, including multicomponent reactions, catalytic approaches, and one-pot syntheses, offer advantages in terms of atom economy, reduced reaction times, and milder reaction conditions.

Multicomponent Reaction Protocols for Aminopyrimidines

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. eurekaselect.com Several MCRs have been developed for the synthesis of aminopyrimidines and related fused systems. eurekaselect.com

For example, a three-component reaction involving an aldehyde, an active methylene compound like malononitrile, and an aminopyrimidine can lead to the formation of fused pyrimidine systems. researchgate.net While not directly yielding this compound, these methods highlight the potential of MCRs in rapidly building molecular complexity around the pyrimidine core.

Another approach involves the annulation of amidines, ketones, and a one-carbon source in an oxidative [3 + 2 + 1] fashion to generate pyrimidine derivatives. organic-chemistry.org A copper-based catalytic system has also been developed for the formal [3 + 1 + 2] annulation of ketoxime acetates, aldehydes, and cyanamides to produce highly substituted 2-aminopyrimidines. rsc.org These strategies offer efficient routes to diverse aminopyrimidine structures.

The following table outlines some examples of multicomponent reactions for pyrimidine synthesis:

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| [3+1+1+1] Synthesis | Amidines, Alcohols | Iridium-pincer complex | Substituted pyrimidines mdpi.comorganic-chemistry.org |

| [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative conditions | Substituted pyrimidines organic-chemistry.org |

| [3+3] Cycloaddition | α-Azidovinyl ketones, Amidines | Base (K₂CO₃) | 5-Aminopyrimidines mdpi.com |

Catalytic Approaches in Pyrimidine Diamine Synthesis (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted heterocycles, including pyrimidines. acs.org These methods are particularly useful for the C-N bond formation required for the synthesis of aminopyrimidines from halopyrimidines. While nucleophilic substitution is effective, palladium-catalyzed amination can often proceed under milder conditions and with a broader substrate scope. internationaljournalcorner.com

The Buchwald-Hartwig amination, for instance, can be applied to the synthesis of 4,6-diaminopyrimidines from their corresponding dihalo precursors. This reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the halopyrimidine. A highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines has been reported, strongly favoring the formation of the C4-isomer. acs.org

Furthermore, palladium catalysis can be employed for the synthesis of the pyrimidine ring itself. For example, a palladium-catalyzed reaction of isocyanides with N-(bromopyridyl)amidines has been reported for the synthesis of 4-aminopyrido[2,3-d]pyrimidines. acs.org While this example leads to a fused system, the underlying principle of palladium-catalyzed C-N bond formation is applicable to the synthesis of the core pyrimidine structure.

Key features of palladium-catalyzed pyrimidine synthesis are summarized below:

| Reaction Type | Substrates | Key Reagents | Advantages |

| Buchwald-Hartwig Amination | Dihalopyrimidines, Amines | Palladium catalyst, Phosphine ligand, Base | Mild conditions, broad scope internationaljournalcorner.com |

| Isocyanide Insertion | N-(bromopyridyl)amidines, Isocyanides | Palladium catalyst | Good to excellent yields acs.org |

One-Pot Synthetic Routes for Pyrimidine Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. scielo.org.mx Several one-pot procedures have been developed for the synthesis of pyrimidine derivatives, including those that could be adapted for this compound.

For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and an aminopyrimidine in the presence of a catalyst can afford fused pyrimidine derivatives in high yields. scirp.org Another example is the synthesis of pyrido[2,3-d]pyrimidines via a three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water. researchgate.net

These one-pot methods often combine condensation and cyclization steps, streamlining the synthetic process. The choice of catalyst and reaction conditions is crucial for the success of these transformations. Catalysts such as bismuth(III)triflate and p-toluenesulfonic acid have been employed in one-pot syntheses of pyrimidine-fused systems. scirp.orgmdpi.com An efficient one-pot synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines has been achieved through the reaction of 2-benzylidenemalononitriles and benzamidines under simple reaction conditions. organic-chemistry.org

Regioselectivity and Stereoselectivity in Pyrimidine Diamine Synthesis

The precise control of substituent placement on the pyrimidine ring is a critical aspect of synthesizing this compound and its analogs. Regioselectivity, the control of where substituents add to the ring, and stereoselectivity, the control of the three-dimensional arrangement of atoms, are governed by the inherent electronic properties of the pyrimidine core and the reaction conditions employed.

Regioselectivity in the Synthesis of 4,6-Diaminopyrimidines

The synthesis of 4,6-diaminopyrimidines, including this compound, often starts from di-substituted pyrimidines, such as 4,6-dichloropyrimidine (B16783). The introduction of amino groups via nucleophilic aromatic substitution (SNAr) is a common strategy. The regioselectivity of this reaction is primarily dictated by the electronic nature of the pyrimidine ring.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The carbon atoms at positions 2, 4, and 6 are the most electron-deficient and therefore the most susceptible to nucleophilic substitution. In the case of 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent. However, in unsymmetrically substituted dihalopyrimidines, the relative reactivity of the positions can differ.

Research has shown that in nucleophilic aromatic substitution on pyrimidines, the C4 position is generally more reactive than the C2 position. This preference can be explained by considering the stability of the Meisenheimer complex, the intermediate formed during the substitution process. Attack at the C4 position leads to a more stabilized intermediate. This inherent reactivity difference allows for the sequential and regioselective introduction of different amino groups to synthesize unsymmetrical 4,6-diaminopyrimidines. For instance, the reaction of 4,6-dichloropyrimidine with one equivalent of an amine will predominantly yield the 4-amino-6-chloropyrimidine (B18116) derivative. A subsequent reaction with a different amine can then introduce a second, distinct amino group at the 6-position.

The synthesis of 2,4,6-triaminopyrimidines can be achieved through a highly regioselective [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, catalyzed by triflic acid. Density functional theory (DFT) calculations have indicated that the proton, acting as an electrophilic activator, plays a crucial role in determining the regioselectivity of this cycloaddition. rsc.org

The table below summarizes the general regioselectivity observed in the amination of dichloropyrimidines.

| Starting Material | Nucleophile | Major Product |

| 4,6-Dichloropyrimidine | 1 eq. Amine 1 | 4-Amino-6-chloropyrimidine |

| 4-Amino-6-chloropyrimidine | 1 eq. Amine 2 | 4-(Amine 1)-6-(Amine 2)pyrimidine |

| 2,4-Dichloropyrimidine | 1 eq. Amine | 2-Chloro-4-aminopyrimidine |

Stereoselectivity in Pyrimidine Diamine Synthesis

The core structure of this compound itself is achiral. Therefore, stereoselectivity is not a factor in the synthesis of the parent compound.

However, stereoselectivity becomes a crucial consideration when chiral analogs of this compound are synthesized. Chirality can be introduced in two primary ways:

Use of Chiral Amines: When a chiral amine is used as a nucleophile to displace a leaving group on the pyrimidine ring, a chiral center is incorporated into the final molecule. The stereochemistry of the resulting product is directly determined by the stereochemistry of the starting amine. In such cases, the synthesis is typically stereospecific.

Introduction of Chiral Substituents: If a substituent introduced at another position on the pyrimidine ring is chiral, the resulting molecule will be chiral.

While the synthesis of the core this compound is not stereoselective, the broader field of pyrimidine synthesis has seen significant advancements in stereocontrolled reactions. For instance, rhodium-catalyzed asymmetric allylation of pyrimidines allows for the regio- and enantioselective synthesis of chiral pyrimidine acyclic nucleosides. nih.gov Similarly, highly enantioselective cyclopropanation methods have been developed to synthesize pyrimidine-substituted diester D-A cyclopropanes, which can be converted to chiral pyrimidine nucleoside analogues. rsc.org These examples highlight the potential for developing stereoselective syntheses for chiral derivatives of pyrimidine diamines, although specific research on the stereoselective synthesis of chiral analogs of this compound is not extensively reported in the current literature. The synthesis of chiral vicinal diamines, which are important building blocks, often involves stereodivergent approaches starting from chiral precursors like β-amino alcohols. nih.govresearchgate.net

Structural Elucidation and Advanced Characterization of 5 Methylpyrimidine 4,6 Diamine

Advanced Spectroscopic Techniques for Pyrimidine (B1678525) Diamines

Spectroscopic methods are fundamental to determining the structure of chemical compounds. For a molecule like 5-Methylpyrimidine-4,6-diamine, a combination of techniques would be necessary to ascertain its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms in a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons. The methyl protons (CH₃) at the 5-position would likely appear as a singlet in the upfield region of the spectrum. The protons of the two amino groups (NH₂) at the 4- and 6-positions would also produce signals, the chemical shift of which can be influenced by solvent and concentration. The lone aromatic proton on the pyrimidine ring would be expected to appear as a singlet in the downfield region.

¹³C NMR: The ¹³C NMR spectrum would provide information about the carbon framework. Distinct signals would be expected for each of the five carbon atoms in the pyrimidine ring and the methyl group. The chemical shifts of the ring carbons would be influenced by the attached amino and methyl groups. For comparison, in the related compound 5-Methylpyrimidine, the carbon chemical shifts have been recorded, which can serve as a foundational reference researchgate.net.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would confirm the coupling between protons, while HSQC would correlate the proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~8.0-8.5 | ~150-160 |

| C4-NH₂ | ~5.0-7.0 | - |

| C5-CH₃ | ~2.0-2.5 | ~15-25 |

| C6-NH₂ | ~5.0-7.0 | - |

| C2 | - | ~155-165 |

| C4 | - | ~160-170 |

| C5 | - | ~100-115 |

| C6 | - | ~160-170 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino groups would appear as prominent bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl group and the aromatic ring would be observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. N-H bending vibrations are also expected in the 1550-1650 cm⁻¹ range. For instance, the FTIR spectrum of the related compound 4,6-diamino-2-pyrimidinethiol shows N-H stretching vibrations at 3339 cm⁻¹ and 3435 cm⁻¹ thieme-connect.de.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino groups) | 3300 - 3500 |

| C-H Stretch (Aromatic & Methyl) | 2900 - 3100 |

| C=N and C=C Stretch (Ring) | 1400 - 1650 |

| N-H Bend (Amino groups) | 1550 - 1650 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyrimidine and its derivatives is characterized by π → π* and n → π* transitions acs.org. For this compound, the presence of the aromatic pyrimidine ring and the amino groups, which act as auxochromes, would be expected to result in absorption maxima in the UV region. The position and intensity of these absorptions can be influenced by the solvent polarity and pH nih.gov. Unsubstituted pyrimidine, for example, shows two absorption bands at 243 nm and 298 nm in cyclohexane acs.org. The introduction of amino and methyl groups would likely cause a bathochromic (red) shift in these absorption maxima.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would be used to confirm the molecular formula of this compound (C₅H₈N₄). The electron ionization (EI) mass spectrum would also provide information about the fragmentation pattern of the molecule, which can be useful for structural confirmation. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules like HCN and rearrangements of the pyrimidine ring.

Crystallographic Analysis of Pyrimidine Diamines and Related Co-crystals

Table 3: Comparison of Selected Bond Lengths (Å) and Angles (°) for 4,6-dichloro-5-methylpyrimidine (Experimental) and Predicted for this compound

| Parameter | 4,6-dichloro-5-methylpyrimidine | Predicted for this compound |

| C4-C5 Bond Length | 1.395 | ~1.40 |

| C5-C6 Bond Length | 1.403 | ~1.40 |

| C5-C(methyl) Bond Length | 1.486 | ~1.49 |

| N1-C6-C5 Angle | Not reported | ~120 |

| C4-C5-C6 Angle | Not reported | ~118 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline structure of solid materials. This non-destructive method provides detailed information about the atomic arrangement, lattice parameters, and phase purity of a crystalline compound. The technique involves directing X-ray beams at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for its atomic structure.

Analysis of the PXRD pattern allows for the determination of key crystallographic parameters, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). These parameters define the size and shape of the unit cell, the basic repeating block of the crystal lattice. Furthermore, PXRD is instrumental in identifying the presence of different crystalline phases (polymorphs) or impurities within a sample.

Despite a thorough review of available scientific literature, specific powder X-ray diffraction data for this compound, including its lattice parameters and characteristic diffraction peaks, are not publicly documented. Further experimental investigation would be required to establish its definitive crystalline phase and associated crystallographic data.

Elemental Compositional Analysis

Elemental analysis is a crucial analytical process for determining the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the compound's molecular formula. This comparison is essential for verifying the compound's identity and assessing its purity.

The molecular formula for this compound is C₅H₈N₄, with a molecular weight of approximately 124.15 g/mol . Based on this formula, the theoretical elemental composition has been calculated. This foundational data is critical for confirming the synthesis and purity of the compound in research and development. While experimental findings for this compound are not detailed in the reviewed literature, the theoretical percentages serve as the benchmark for such analyses.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 60.055 | 48.37 |

| Hydrogen | H | 1.008 | 8.064 | 6.50 |

| Nitrogen | N | 14.007 | 56.028 | 45.13 |

| Total | C₅H₈N₄ | 124.147 | 100.00 |

Reactivity and Reaction Mechanisms of 5 Methylpyrimidine 4,6 Diamine

Nucleophilic Reactivity of Amino Groups in Pyrimidine (B1678525) Diamines

The exocyclic amino groups at the C4 and C6 positions of 5-Methylpyrimidine-4,6-diamine are primary sites of nucleophilic reactivity. These groups readily participate in reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen atoms can attack electron-deficient centers, leading to the formation of new covalent bonds. This reactivity is fundamental to many derivatization strategies for diaminopyrimidines. vanderbilt.edu

Electrophilic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.orgnih.gov The pyrimidine ring is inherently electron-deficient and thus generally resistant to electrophilic attack compared to benzene. wikipedia.org However, the presence of strongly activating amino groups and a weakly activating methyl group on this compound significantly enhances the ring's susceptibility to electrophilic substitution.

The two amino groups are powerful ortho- and para-directing activators, while the methyl group is a weaker ortho-, para-director. In this molecule, the C2 and C5 positions are key sites. The C5 position is already occupied by a methyl group. The C2 position is ortho to the C4-amino group and meta to the C6-amino group. The most activated position on the ring for electrophilic attack is the C2 position, which is strongly activated by both amino groups. Therefore, reactions such as halogenation, nitration, and sulfonation would be expected to occur preferentially at this site. masterorganicchemistry.comyoutube.com Research on related diaminopyrimidines has demonstrated that electrophilic substitution can indeed be achieved, for instance, in the synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine). rsc.org

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound provide multiple avenues for chemical modification and the synthesis of a diverse range of derivatives. vanderbilt.eduscribd.com The primary amino groups are the most frequent targets for derivatization.

Common Derivatization Strategies:

Acylation: Reaction with acyl chlorides or anhydrides converts the amino groups into amides. This strategy can be used to introduce a wide variety of substituents and can also serve as a protecting group strategy.

Alkylation: The amino groups can be alkylated using alkyl halides, though controlling the degree of alkylation (mono-, di-, etc.) can be challenging.

Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for further synthetic transformations.

Diazotization: Although less common for pyrimidines compared to anilines, the amino groups could potentially be converted to diazonium salts, which are highly reactive intermediates that can be replaced by a variety of other functional groups (e.g., -OH, -X, -CN).

A series of 2-substituted-4,6-diaminopyrimidine derivatives have been synthesized and studied for their biological activities, highlighting the importance of derivatization at various positions to modulate their properties. nih.gov

Reaction Kinetics and Mechanistic Pathways of Pyrimidine Diamine Transformations

The mechanisms of reactions involving pyrimidine diamines are governed by established principles of organic chemistry. Nucleophilic attack by the amino groups typically follows a standard addition or addition-elimination pathway. For electrophilic aromatic substitution, the reaction proceeds through a stepwise mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. khanacademy.org

In nucleophilic aromatic substitution (SNAr) reactions on related substituted pyrimidines, the mechanism often involves a two-step addition-elimination process via a stabilized anionic intermediate called a Meisenheimer complex. ugr.esmdpi.comnih.gov Computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have shown that the reaction mechanism can be influenced by the formation of pre-reactive molecular complexes that facilitate the reaction. ugr.es The rate-determining step in SNAr reactions is typically the initial nucleophilic addition. chemrxiv.org The kinetics of these transformations are influenced by factors such as the nature of the solvent, the concentration of reactants, and the electronic character of both the pyrimidine substrate and the attacking reagent. mdpi.com

Cyclization Reactions Leading to Fused Pyrimidine Systems

This compound is an important building block for the synthesis of fused heterocyclic systems, particularly those containing the pyrimido[4,5-d]pyrimidine (B13093195) scaffold. atmiyauni.ac.in This bicyclic system is of significant interest in medicinal chemistry due to its diverse biological activities. atmiyauni.ac.innih.gov The 1,3-arrangement of the amino groups in 4,6-diaminopyrimidines is ideal for condensation reactions with various 1,3-dielectrophiles or their equivalents to form a second six-membered ring.

The reaction of 4,6-diaminopyrimidines with reagents like β-ketoesters, malonic acid derivatives, or α,β-unsaturated carbonyls can lead to the formation of a new pyrimidine or pyridine (B92270) ring fused to the original pyrimidine core. For example, a two-step procedure starting from readily available reagents has been used to synthesize novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com Another approach involves a hydrazine-induced cyclization of substituted 6-aminouracils to form the fused pyrimidine ring. nih.gov These reactions provide a versatile route to complex heterocyclic structures.

Below is a table summarizing representative cyclization reactions involving diaminopyrimidine precursors to form fused systems.

| Starting Pyrimidine | Reagent(s) | Fused System Formed | Reference |

| 1,3-Disubstituted 6-amino uracils | Acylation reagents, then hydrazine | Pyrimido[4,5-d]pyrimidine-2,4-diones | nih.gov |

| 2-Thiobarbituric acid | Guanidine (B92328), various aldehydes | Hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one | atmiyauni.ac.in |

| 6-Amino-5-((substituted-amino)methyl)pyrimidin-4(3H)-one | Haloacyl halides | Pyrimido[4,5-e] atmiyauni.ac.inmdpi.comdiazepine | core.ac.uk |

| 5-amino-4-chloro-6-alkylamino pyrimidines | N,N-dialkyl amide | 6-Alkoxy-8,9-dialkyl/aryl purines | chemrxiv.org |

Computational Chemistry and Theoretical Modeling of 5 Methylpyrimidine 4,6 Diamine

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the intrinsic electronic properties and reactivity of 5-Methylpyrimidine-4,6-diamine. These calculations model the molecule's behavior based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31+G or 6-311++G, provide a reliable prediction of molecular parameters. nih.gov

Geometry optimization calculations determine the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy on the potential energy surface. These studies reveal precise bond lengths, bond angles, and dihedral angles. For instance, in a closely related compound, 2-amino-4,6-dimethyl pyrimidine, DFT calculations have shown good agreement between the optimized geometrical parameters and experimental X-ray diffraction data. nih.gov Such calculations for this compound would similarly elucidate the planarity of the pyrimidine ring and the orientation of the methyl and diamine substituents.

Some DFT calculations, particularly with certain functionals, can predict energy barriers for transitions between different states of related diamine cations. nih.gov For example, the BHandHLYP functional, which incorporates a higher percentage of exact exchange, has been noted to support a metastable localized state in some diamine systems, a feature that may not be captured by more common functionals like B3LYP. nih.gov This highlights the importance of functional selection in accurately modeling the electronic behavior of such molecules.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrimidine Core (Illustrative) Note: This table is illustrative of typical data obtained from DFT calculations for pyrimidine derivatives. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G) |

| Bond Length | C-N (in ring) | ~1.34 Å |

| Bond Length | C-C (in ring) | ~1.40 Å |

| Bond Length | C-NH₂ | ~1.36 Å |

| Bond Length | C-CH₃ | ~1.51 Å |

| Bond Angle | N-C-N (in ring) | ~127° |

| Bond Angle | C-N-C (in ring) | ~116° |

| Bond Angle | H-N-H | ~115° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. utexas.edu These frontier orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyrimidine ring, while the LUMO would be distributed over the π-system of the ring.

Analysis of the HOMO-LUMO gap helps predict the molecule's behavior in chemical reactions. A smaller gap facilitates charge transfer within the molecule, enhancing its reactivity. irjweb.com This analysis is fundamental for understanding how pyrimidine diamines might interact with biological targets, as the favorability of these interactions often depends on the alignment of frontier orbital energies. masterorganicchemistry.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). wikipedia.org This method quantifies donor-acceptor interactions, which correspond to charge delocalization from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wisc.edu

For this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pairs (LP) of the amino groups into the antibonding π* orbitals of the pyrimidine ring. These interactions stabilize the molecule and influence its geometry and reactivity. The analysis calculates the second-order perturbation energy (E(2)), which quantifies the strength of these donor-acceptor interactions. wisc.edu Larger E(2) values indicate more significant charge transfer and electronic communication between different parts of the molecule. This provides insight into the intramolecular forces that govern the compound's structure and its potential for forming intermolecular interactions like hydrogen bonds. mpg.de

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would show negative potential (red/yellow) concentrated around the nitrogen atoms of the pyrimidine ring and the amino groups due to their lone pairs of electrons. These areas are the most likely sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino groups and the methyl group would exhibit a positive potential (blue), making them potential hydrogen bond donor sites. MEP analysis provides a robust prediction of how the molecule will recognize and interact with other molecules, including biological receptors. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior

While quantum chemical studies examine static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, such as a solvent or a biological membrane.

For this compound, MD simulations can be performed to explore its conformational flexibility, particularly the rotation of the amino and methyl groups. When studying the interaction of the molecule with a larger system, like a protein, MD simulations are conducted to assess the stability of the docked pose over time (e.g., over a duration of 150 picoseconds). researchgate.net These simulations, often run under specific conditions (e.g., NPT ensemble at a defined temperature and pressure), help validate docking results by showing whether the ligand remains stably bound in the active site or dissociates. researchgate.net

Molecular Docking Studies of Pyrimidine Diamines and Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. sciencescholar.us This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of pyrimidine are known to exhibit a wide range of biological activities, and docking studies have been crucial in identifying their potential targets. nih.govmdpi.com For example, various pyrimidine derivatives have been docked into the active sites of targets such as:

Viral Proteases: To evaluate antiviral potential, such as against the main protease (Mpro) of SARS-CoV-2. nih.gov

Enzymes: Including α-amylase for anti-diabetic activity and thymidylate kinase from Mycobacterium tuberculosis for anti-tubercular effects. sciencescholar.usremedypublications.com

Kinases: Such as Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. nih.gov

Nucleic Acids: To study interactions with DNA, where compounds can bind via groove binding or intercalation, potentially leading to antitumor activity. mdpi.com

In a typical docking study involving a pyrimidine diamine, the ligand is placed into the binding site of the target macromolecule. The software then calculates the binding affinity (often expressed as a docking score or binding energy), which estimates the strength of the interaction. The results also reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. For this compound, the amino groups are expected to act as key hydrogen bond donors, while the pyrimidine ring can participate in hydrophobic and stacking interactions, making it a versatile scaffold for interacting with various biological targets.

Table 2: Common Macromolecular Targets for Pyrimidine Derivatives in Docking Studies

| Target Class | Specific Example | Potential Therapeutic Area | Key Interactions |

| Enzymes | α-Amylase | Diabetes | Hydrogen bonding, Hydrophobic interactions |

| Kinases | EGFR | Cancer | Hydrogen bonding with key residues (e.g., Met793) |

| Viral Proteins | SARS-CoV-2 Mpro | Antiviral | Hydrogen bonding, π-π stacking |

| Nucleic Acids | DNA | Cancer | Groove binding, Intercalation |

Protein-Ligand Interaction Analysis

Understanding the interactions between a ligand and its protein target is fundamental to rational drug design. nih.gov For pyrimidine diamines, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze their binding modes within a protein's active site. openrepository.com

In a study focusing on pyrimidine-4,6-diamine derivatives as Janus kinase 3 (JAK3) inhibitors, covalent docking (CovDock) was used to investigate the binding interactions. openrepository.comtandfonline.com This analysis revealed that the stability of the designed inhibitors within the JAK3 binding site was confirmed through extensive 500-nanosecond MD simulations. tandfonline.com These simulations provide a dynamic view of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and other non-covalent forces that contribute to the stability of the bound state. nih.govopenrepository.com Visual analysis of the docked poses helps identify the crucial amino acid residues that form bonds with the pyrimidine diamine core and its substituents, offering a structural basis for the observed biological activity. openrepository.com

Binding Affinity Predictions

Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical measure of a ligand's potency. nih.gov Computational models are frequently used to predict this value, thereby prioritizing compounds for synthesis and experimental testing.

For novel pyrimidine-4,6-diamine derivatives designed as JAK3 inhibitors, Quantitative Structure-Activity Relationship (QSAR) models predicted high inhibitory potency, with pIC50 values (the negative logarithm of IC50) ranging from 6 to 8. tandfonline.comnih.gov These predictions are instrumental in the early stages of drug discovery, allowing for the screening of virtual libraries and the selection of candidates with the most promising affinity for the target protein. tandfonline.com The accuracy of these predictions is often further refined by more computationally intensive methods like free energy calculations. openrepository.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Pyrimidine Diamines

QSAR and pharmacophore modeling are cornerstone computational techniques used to understand the relationship between the chemical structure of a compound and its biological activity. tandfonline.comnih.gov These models are particularly valuable for designing new inhibitors and predicting their efficacy. openrepository.com A study on pyrimidine-4,6-diamines as JAK3/STAT pathway inhibitors successfully integrated these methods to design and screen for novel potent compounds. tandfonline.com

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact effectively with a specific biological target. openrepository.com For the JAK3 inhibitors, a pharmacophore model was constructed that successfully distinguished between active and inactive compounds, demonstrating its validity with a Receiver Operating Characteristic (ROC) value of 0.86. tandfonline.comnih.gov Such models serve as 3D search queries for virtual screening and as frameworks for designing new molecules with desired biological activity. openrepository.com

2D-QSAR and 3D-QSAR Approaches

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the 2D structure of the molecules. tandfonline.com In the study of pyrimidine-4,6-diamine derivatives, a robust 2D-QSAR model was developed using multiple linear regression (MLR). tandfonline.comresearchgate.net

This model was built from a dataset of 30 pyrimidine-4,6-diamines and utilized a total of 380 calculated descriptors. openrepository.comtandfonline.com The final model consisted of four key descriptors that effectively predicted the inhibitory efficacy. tandfonline.com To enhance predictive accuracy, the initial MLR model was further refined using an artificial neural network (ANN). tandfonline.comresearchgate.net The performance of these models was statistically significant, as shown in the table below. tandfonline.comnih.gov

| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) |

| MLR | 0.89 | 0.65 |

| ANN | 0.95 | N/A |

3D-QSAR methods, on the other hand, consider the 3D alignment of molecules and their interaction fields. nih.gov These approaches, like CoMFA and CoMSIA, provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. slideshare.net The methodology involves aligning the molecules in a common orientation, placing them in a 3D grid, and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between each molecule and a probe atom at each grid point. slideshare.netgoogle.com

The resulting energy values are then analyzed using Partial Least Squares (PLS) regression to generate a QSAR model. google.com The model is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, green contours typically indicate areas where bulky groups are favored, while red contours might show regions where electronegative groups would be beneficial. nih.gov While not specifically applied in the aforementioned JAK3 inhibitor study, CoMFA has been successfully used to analyze other pyrimidine derivatives, providing crucial insights for structural modifications. tandfonline.comnih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is an extension of the CoMFA method that aims to overcome some of its limitations. nih.gov Instead of using Lennard-Jones and Coulomb potentials, CoMSIA calculates molecular similarity indices at each grid point using a Gaussian-type function, which avoids the singularities at atomic positions and the need for arbitrary energy cutoffs. nih.govmdpi.com

CoMSIA evaluates five different physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. mdpi.comnih.gov This broader range of descriptors often provides a more comprehensive and easier-to-interpret model of the structure-activity relationship. nih.govmdpi.com The results are also presented as 3D contour maps, which denote the regions within the ligand's structure that require specific properties for optimal activity. nih.govresearchgate.net Like CoMFA, CoMSIA has proven to be a valuable tool in the study of various classes of enzyme inhibitors, including pyrimidine analogues, by guiding the rational design of more potent compounds. nih.gov

Free Binding Energy Calculations (e.g., MM/GBSA)

To further refine binding affinity predictions and understand the energetics of protein-ligand interactions, free binding energy calculations are performed. openrepository.comtandfonline.com The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique that offers a balance between accuracy and computational cost. elsevierpure.compeng-lab.org It is more rigorous than docking scores but less demanding than alchemical free energy methods. elsevierpure.com

The MM/GBSA approach calculates the binding free energy (ΔG_bind) by combining molecular mechanics (MM) energy terms with continuum solvation models. nih.gov The calculation involves the energies of the protein-ligand complex, the free protein, and the free ligand, typically derived from snapshots of a molecular dynamics simulation. frontiersin.org

In the study of pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, MM/GBSA calculations were performed to support the binding affinity of the newly designed compounds. tandfonline.com The results of these calculations, along with the MD simulations, confirmed the stability of the inhibitors within the JAK3 binding site, corroborating the findings from docking and QSAR analyses. openrepository.comtandfonline.com This integrated computational approach demonstrates the feasibility of designing novel inhibitors with robust efficacy. tandfonline.com

Applications of 5 Methylpyrimidine 4,6 Diamine in Advanced Materials Science

Role in Functional Materials Development

The development of functional materials is a cornerstone of modern materials science, and organic molecules with specific, tunable properties are in high demand. Pyrimidine (B1678525) derivatives, including 5-Methylpyrimidine-4,6-diamine, serve as valuable synthons or building blocks in the creation of these materials. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino groups can act as hydrogen bond donors, facilitating the formation of supramolecular structures with ordered arrangements. This property is crucial for the design of materials with specific electronic or optical properties.

The pyrimidine nucleus is also a key component in the synthesis of more complex molecular architectures. For instance, the amino groups of this compound can be functionalized to introduce other chemical moieties, allowing for the fine-tuning of the molecule's properties and its integration into larger systems, such as polymers or metal-organic frameworks (MOFs). This adaptability makes it a valuable component in the design of materials for a wide array of applications, from electronics to catalysis.

Luminescent and Optoelectronic Applications (e.g., Fluorescent Detectors, OLEDs)

The photophysical properties of pyrimidine derivatives have led to their exploration in luminescent and optoelectronic applications. While direct studies on this compound are limited, research on related diaminopyrimidine compounds provides insight into their potential. The functionalization of the pyrimidine core can significantly influence its electronic and structural relaxation pathways, which is crucial for developing fluorescent biomarkers and photosensitizers.

For example, studies on 4,5-diaminopyrimidine (B145471) have shown that the introduction of amino groups can lead to a red-shift in the absorption spectrum and an increase in the fluorescence quantum yield. This suggests that this compound could also exhibit interesting fluorescent properties. The development of fluorescent probes based on pyrimidine scaffolds for the detection of various analytes, such as metal ions and amino acids, has been an active area of research. For instance, 2,6-diamino-1-N-methylpyrimidine has been investigated as a fluorescent probe for the determination of palladium(II). The complex formation between the palladium ion and the pyrimidine derivative leads to a luminescence enhancement effect, enabling the detection of trace amounts of the metal.

In the realm of optoelectronics, pyrimidine-based materials have shown promise in the fabrication of Organic Light-Emitting Diodes (OLEDs). Pyrimidine derivatives can be used as host materials in OLEDs due to their high triplet energies, which is particularly important for achieving efficient blue emission. The molecular design of these materials, often involving donor-acceptor architectures, allows for the tuning of their photophysical properties to achieve desired emission colors and high quantum efficiencies. For example, pyrimidine-based thermally activated delayed fluorescence (TADF) emitters have been synthesized and incorporated into OLEDs, demonstrating high external quantum efficiencies.

Advanced Coating and Surface Chemistry Applications (e.g., Corrosion Inhibition)

The ability of organic molecules to adsorb onto metal surfaces and form protective layers has been extensively utilized in the development of corrosion inhibitors. Pyrimidine derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys, particularly in acidic environments. The effectiveness of these compounds is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and functional groups, which can interact with the metal surface.

The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrimidine ring can facilitate the adsorption of the molecule onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. The amino groups in this compound can further enhance this adsorption process.

Numerous studies have demonstrated the high inhibition efficiency of various pyrimidine derivatives on different types of steel in acidic media. The inhibition efficiency is often dependent on the concentration of the inhibitor, the temperature, and the specific molecular structure of the pyrimidine derivative. The adsorption of these inhibitors on the metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm.

Below is a data table summarizing the corrosion inhibition performance of several pyrimidine derivatives on mild steel in acidic solutions, illustrating the potential efficacy of compounds like this compound in this application.

| Pyrimidine Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) | Mild Steel | 15% HCl | High |

| 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO) | Mild Steel | 15% HCl | High |

| 5-acetyl-4-[4-(dimethylamino)phenyl]-6- methyl-3,4-dihydropyrimidin-2(1H)-one (ADP) | C1018 Carbon Steel | 1.0 M HCl | 88.9 |

| 3-(2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | Mild Steel | 1.0 M HCl | High |

Polymer Chemistry and Material Engineering with Pyrimidine Scaffolds

The pyrimidine scaffold is a valuable component in polymer chemistry and material engineering due to its rigidity, thermal stability, and the potential for functionalization. The incorporation of pyrimidine units into polymer backbones or as pendant groups can impart desirable properties to the resulting materials. The diamino functionality of this compound makes it a suitable monomer for polycondensation reactions to form polyamides or polyimides.

The synthesis and polymerization of pyrimidine-based monomers have been explored to create a variety of functional polymers. For example, pyrimidine-containing polyamides have been synthesized, and their properties can be tuned by varying the structure of the diamine comonomer. The resulting polymers may exhibit interesting thermal and mechanical properties.

Furthermore, pyrimidine derivatives can be incorporated into polymer networks to create materials with specific functionalities. For instance, chitosan (B1678972), a biopolymer, has been modified with pyrimidine derivatives to enhance its ion sorption capabilities for the removal of heavy metal contaminants from water. The grafting of pyrimidine moieties onto the chitosan backbone introduces new functional groups that can chelate with metal ions, thereby improving the material's performance as an adsorbent.

The versatility of the pyrimidine scaffold also extends to the development of responsive polymers. The ability to introduce various functional groups onto the pyrimidine ring allows for the design of polymers that can respond to external stimuli such as pH, temperature, or light. This opens up possibilities for the creation of "smart" materials for applications in drug delivery, sensors, and actuators.

Advanced Structure Activity Relationship Sar and Molecular Design Principles for 5 Methylpyrimidine 4,6 Diamine Derivatives

Influence of Substituents on Molecular Recognition and Interactions

The biological activity of 5-methylpyrimidine-4,6-diamine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring and its amino groups. These substituents dictate the molecule's ability to engage in specific interactions with its biological target, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The position of substituents on the pyrimidine nucleus has a significant impact on the biological activities of the resulting compounds. nih.gov

The amino groups at the 4- and 6-positions are key hydrogen bond donors and acceptors, and their substitution patterns are critical for molecular recognition. For instance, in the design of Janus kinase (JAK) inhibitors, the pyrimidine-4,6-diamine core acts as a hinge-binding motif. nih.gov Substituents on these amino groups can be tailored to occupy specific pockets within the ATP-binding site of the kinase, thereby enhancing affinity and selectivity.

A study on 4-thiopyrimidine derivatives, which share the pyrimidine core, highlighted that even small changes in the substituent at the 5-position of the pyrimidine ring can lead to significantly different hydrogen-bond interactions and crystal packing arrangements. researchgate.net This underscores the sensitivity of molecular recognition to subtle structural modifications.

The following table summarizes the influence of substituents on the molecular interactions of pyrimidine derivatives based on various studies.

| Substituent Position | Type of Substituent | Influence on Molecular Interactions | Potential Impact on Activity |

|---|---|---|---|

| 4- and 6-Amino Groups | Aryl or Heteroaryl Groups | Forms key hydrogen bonds with the hinge region of kinases. Can occupy hydrophobic pockets. | Enhances binding affinity and selectivity. |

| 4- and 6-Amino Groups | Alkyl Groups | Increases lipophilicity and can form van der Waals interactions. | May improve cell permeability but can also decrease solubility. |

| 5-Position | Methyl Group | Contributes to van der Waals interactions and influences molecular conformation. | Can optimize shape complementarity with the binding site. |

| 5-Position | Larger or Polar Groups | Can introduce additional hydrogen bonding or steric hindrance. | May increase or decrease binding affinity depending on the target. |

Rational Design Strategies for Modulating Molecular Properties

Rational drug design, often aided by computational methods, is a powerful approach for optimizing the therapeutic potential of this compound derivatives. nih.gov These strategies aim to modulate various molecular properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

One key strategy involves the use of computer-aided drug discovery (CADD) to model the interactions between the ligand and its target. researchgate.net Molecular docking simulations, for instance, can predict the binding mode of a derivative within the active site of a protein, allowing researchers to prioritize the synthesis of compounds with the most favorable interactions. nih.gov For example, in the development of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, a rational design approach was used to synthesize novel inhibitors with a pyridine (B92270)/pyrimidine warhead. nih.gov

Quantitative structure-activity relationship (QSAR) studies are another important tool in the rational design process. nih.gov By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the activity of novel, unsynthesized derivatives. frontiersin.org This allows for the in silico screening of virtual libraries of compounds, saving time and resources.

A common objective in the rational design of kinase inhibitors based on the pyrimidine-4,6-diamine scaffold is to achieve selectivity for the target kinase over other closely related kinases. This can be achieved by exploiting subtle differences in the amino acid residues of the ATP-binding sites. For example, the design of selective JAK3 inhibitors involved modifying the pyrimidine-4,6-diamine scaffold to interact with a unique cysteine residue (Cys909) in JAK3. nih.gov

The following table outlines some rational design strategies and their intended effects on the molecular properties of this compound derivatives.

| Design Strategy | Intended Effect | Example Application |

|---|---|---|

| Molecular Docking | Predict binding modes and prioritize compounds with favorable interactions. | Design of selective JAK3 inhibitors. nih.gov |

| QSAR Modeling | Predict the biological activity of novel derivatives and guide lead optimization. | Development of novel JAK3 inhibitors. nih.gov |

| Structure-Based Drug Design | Exploit structural differences in target proteins to enhance selectivity. | Development of FLT3 inhibitors with selectivity over c-KIT. nih.gov |

| Fragment-Based Drug Design | Identify small molecular fragments that bind to the target and then grow or link them to create a potent ligand. | General approach in drug discovery. nih.gov |

Pyrimidine Diamines as Bioisosteres in Molecular Design

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. patsnap.com The pyrimidine diamine moiety can serve as a bioisostere for other aromatic and heteroaryl rings, offering advantages in terms of synthetic accessibility and the ability to fine-tune electronic and steric properties. pharmablock.comnih.gov

The thoughtful application of a bioisostere can influence a biological response by probing the effects of steric size, shape, dipole moment, electronic properties, lipophilicity, and polarity. nih.gov For example, a pyrimidine ring might be used to replace a phenyl ring to introduce hydrogen bond acceptors (the ring nitrogens) and modulate the molecule's polarity. nih.gov

In some cases, the replacement of a core scaffold with a pyrimidine diamine can lead to improved drug-like properties. For instance, pyrazolo[1,5-a]pyrimidines have been explored as bioisosteres for amide groups in the development of CSNK2 inhibitors. acs.org While pyrimidine itself can act as a bioisostere, the diamino substitution pattern provides additional vectors for interaction and substitution, making it a versatile scaffold in medicinal chemistry.

The use of pyrimidine as a bioisostere has had mixed results historically. In one instance, replacing a component of a potent NMDA receptor antagonist with a pyrimidine analog resulted in a significant loss of activity. pharmablock.com This highlights that the success of a bioisosteric replacement is highly dependent on the specific molecular context and the requirements of the biological target.

The following table provides examples of how pyrimidine diamines can be utilized as bioisosteres in molecular design.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

|---|---|---|---|

| Phenyl Ring | Pyrimidine Diamine | Introduce hydrogen bond acceptors, modulate polarity, and alter metabolic profile. | Improved solubility and target engagement. nih.gov |

| Purine Scaffold | Pyrimidine Diamine | Simplify synthesis and explore alternative binding modes. | Novel intellectual property and potentially improved properties. |

| Quinazoline Scaffold | Pyrimidine Diamine | Alter the hinge-binding interactions in kinase inhibitors. | Enhanced selectivity or potency. |

Future Directions and Emerging Research Paradigms for 5 Methylpyrimidine 4,6 Diamine

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Chemistry

In the context of 5-methylpyrimidine-4,6-diamine, AI and ML can be utilized in several key areas:

Predictive Modeling: ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of new derivatives. patsnap.comresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, exploring a vast chemical space to identify novel pyrimidine-based drug candidates. patsnap.com

Reaction Optimization: AI can be used to predict the optimal conditions for chemical reactions, improving yields and reducing waste in the synthesis of this compound derivatives. eurekalert.org An international team of researchers has already demonstrated the power of combining AI with an automated molecule-making machine to determine the best general reaction conditions for complex chemical syntheses. eurekalert.org

| AI/ML Application Area | Potential Impact on this compound Research |

| Predictive Modeling (QSAR) | Faster identification of derivatives with desired biological activities. |

| De Novo Drug Design | Generation of novel therapeutic candidates with improved efficacy and safety profiles. |

| Reaction Optimization | More efficient and sustainable synthesis of new compounds. |

| Virtual Screening | Rapid screening of large virtual libraries to identify potential hits. patsnap.comnih.gov |

Green Chemistry Approaches in Pyrimidine Diamine Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov Traditional methods for synthesizing pyrimidines often involve hazardous solvents and reagents. rasayanjournal.co.in In contrast, green chemistry approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.goveurekaselect.com

For the synthesis of this compound and its derivatives, several green chemistry strategies can be employed:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve product yields compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully used for the synthesis of various pyrimidine derivatives. researchgate.netresearchgate.net

Use of Green Catalysts: The development of efficient and reusable catalysts can minimize waste and improve the sustainability of synthetic processes. nih.goveurekaselect.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents eliminates a major source of chemical waste. nih.gov

The adoption of these green chemistry principles will not only make the synthesis of pyrimidine diamines more environmentally friendly but can also lead to more efficient and cost-effective processes. rasayanjournal.co.in

| Green Chemistry Approach | Benefits in Pyrimidine Diamine Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced product purity. researchgate.netresearchgate.net |

| Green Catalysts | Minimized waste, catalyst reusability, improved sustainability. nih.goveurekaselect.com |

| Solvent-Free Reactions | Elimination of hazardous solvent waste. nih.gov |

| Multicomponent Reactions | Increased efficiency, reduced number of synthetic steps. researchgate.netacs.org |

Exploration of Novel Chemical Space for Pyrimidine Diamine Applications

The pyrimidine scaffold is a versatile building block for the development of new molecules with a wide range of applications. nih.gov By exploring the chemical space around this compound, researchers can discover novel derivatives with unique and valuable properties. This involves the synthesis of new compounds with diverse substituents and the evaluation of their biological and material properties.

Recent research has demonstrated the potential of pyrimidine-4,6-diamine derivatives as Janus kinase (JAK) inhibitors, which are important targets for the treatment of inflammatory and autoimmune diseases. nih.gov The design and synthesis of novel derivatives of this scaffold have led to the identification of potent and selective inhibitors. nih.gov

The exploration of novel chemical space can be guided by several strategies:

Diversity-Oriented Synthesis: This approach aims to create a library of structurally diverse molecules, increasing the chances of discovering compounds with novel biological activities. rsc.org

Fragment-Based Drug Discovery: This method involves screening small molecular fragments for binding to a biological target and then growing or combining these fragments to create more potent lead compounds.

Computational Chemistry: Molecular modeling and docking studies can be used to design new derivatives with improved binding affinity and selectivity for a specific target.

By systematically exploring the chemical space around this compound, researchers can unlock new opportunities for the development of therapeutics, functional materials, and other valuable chemical entities.

Advanced Analytical Methodologies for Complex Pyrimidine Systems

As the complexity of pyrimidine-based systems increases, so does the need for advanced analytical methodologies to characterize their structure, purity, and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the chemical structures of newly synthesized compounds. rsc.orgmdpi.com

For more complex systems, such as those involving interactions with biological macromolecules, more sophisticated techniques are required:

X-ray Crystallography: This technique can provide detailed three-dimensional structural information about how pyrimidine derivatives bind to their biological targets. nih.gov

Computational Approaches: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and properties of pyrimidine derivatives, providing insights that are complementary to experimental data. nih.govacs.org

Advanced Spectroscopic Techniques: Techniques such as two-dimensional NMR can be used to elucidate the structure of complex molecules and study their dynamics.

The integration of these advanced analytical methodologies will be crucial for gaining a deeper understanding of the structure-property relationships in complex pyrimidine systems, thereby guiding the design of new and improved molecules.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Methylpyrimidine-4,6-diamine and its derivatives?

Methodological Answer: The synthesis of pyrimidine-4,6-diamine derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- N4,N6-Disubstituted Derivatives : React 5-nitropyrimidine-4,6-diamine with alkyl/aryl halides or amines under reflux in polar solvents (e.g., DMF or ethanol) to introduce substituents at the N4 and N6 positions .

- Solid-Phase Synthesis : Use imidazo[4,5-c]pyridine scaffolds (as in ) with substituted anilines or benzylamines to generate diverse analogs. Reaction conditions (temperature, solvent, and catalyst) must be optimized to improve yields, which range from 30% to 95% depending on steric and electronic effects .

- Purification : Crystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is recommended to isolate pure products. Melting points (e.g., 77–197°C for nitropyrimidine derivatives) and NMR (1H/13C) are critical for structural validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure. Install emergency showers and eye baths in the workspace .

- Personal Protective Equipment (PPE) :

- Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid long-term storage due to potential degradation; regularly update safety data sheets (SDS) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Elucidation :

- NMR Spectroscopy : 1H and 13C NMR identify substituent patterns and confirm amine proton environments (e.g., δ 6.5–8.5 ppm for aromatic protons in imidazo-pyridine derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weights (e.g., C4H5N5O2: 155.1148 g/mol for 5-nitropyrimidine-4,6-diamine) .

- Purity Assessment :

Advanced Research Questions

Q. How do structural modifications at the N4 and N6 positions affect the biological activity of pyrimidine-4,6-diamine derivatives?

Methodological Answer:

- Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at N4/N6 enhance binding to kinase ATP pockets (e.g., EGFR inhibition in non-small cell lung cancer models) by stabilizing hydrogen bonds with catalytic lysine residues .

- Bulky Aryl Groups : 4-Trifluoromethylbenzyl or furan-2-ylmethyl substituents () improve selectivity for Toll-like receptor 7 (TLR7) by reducing off-target interactions .

- SAR Studies : Use combinatorial libraries to screen substituent combinations. Measure IC50 values in enzymatic assays (e.g., fluorescence polarization for kinase inhibition) .

Q. What computational strategies predict the reactivity and protein-binding mechanisms of this compound derivatives?

Methodological Answer:

- Quantum Mechanical Calculations :

- Molecular Dynamics (MD) Simulations :

- Protein-Ligand Docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., FLT3 kinase). Key parameters include binding free energy (ΔG) and hydrogen-bond occupancy .

- Resistance Mutations : MD trajectories (e.g., 100 ns simulations) assess how mutations (e.g., T790M in EGFR) disrupt inhibitor binding .

Q. How are pyrimidine-4,6-diamine derivatives being explored as kinase inhibitors in oncology research?

Methodological Answer:

- Targeted Therapies :

- EGFR Inhibitors : N4,N6-Disubstituted derivatives () block ATP binding in mutant EGFR (L858R/T790M), overcoming resistance in NSCLC. Assay cellular viability via MTT assays .

- FLT3 Inhibitors : Symmetric dialkylamino derivatives (e.g., GS39783 in ) show allosteric modulation of GABA-B receptors, but repurposing for FLT3-ITD mutants is under investigation .

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.